Ethyl 2-acetyl-3-methylbutanoate

Distillation Formulation Process engineering

Ethyl 2-acetyl-3-methylbutanoate (CAS 1522-46-9), also systematically named ethyl 2-isopropylacetoacetate, is a branched β-keto ester with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol. It belongs to the acetoacetate ester family but is distinguished by an α-isopropyl substituent that introduces unique steric and electronic properties relative to linear or unsubstituted analogs.

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
CAS No. 1522-46-9
Cat. No. B031817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-acetyl-3-methylbutanoate
CAS1522-46-9
Synonyms2-Isopropylacetoacetic Acid Ethyl Ester;  α-Acetylisovaleric acid Ethyl Ester;  2-Acetyl-3-methylbutyric Acid Ethyl Ester;  2-Isopropyl-3-oxobutanoic Acid Ethyl Ester;  Ethyl 2-Acetyl-3-methylbutanoate;  Ethyl α-Isopropylacetoacetate;  NSC 18754;  NSC 25315
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(C)C)C(=O)C
InChIInChI=1S/C9H16O3/c1-5-12-9(11)8(6(2)3)7(4)10/h6,8H,5H2,1-4H3
InChIKeyDMIFFKCVURTPTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-acetyl-3-methylbutanoate (CAS 1522-46-9): Core Identity and Industrial Profile


Ethyl 2-acetyl-3-methylbutanoate (CAS 1522-46-9), also systematically named ethyl 2-isopropylacetoacetate, is a branched β-keto ester with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol [1]. It belongs to the acetoacetate ester family but is distinguished by an α-isopropyl substituent that introduces unique steric and electronic properties relative to linear or unsubstituted analogs . The compound is recognized as a building block in pharmaceutical synthesis—most notably in the preparation of conformationally restricted β3-adrenoceptor agonists—and as a specialty intermediate in flavor and fragrance research, where its structure contributes fresh, fruity aroma characteristics [2].

Workflow Pharmaceutical building block for β3-adrenoceptor agonist research
Selection Logic Branched α-isopropyl β-keto ester for steric and lipophilicity control
Use Context Specialty intermediate in flavor, fragrance, and asymmetric synthesis research

Why Ethyl 2-acetyl-3-methylbutanoate Cannot Be Replaced by Common β-Keto Esters


Generic substitution with simpler β-keto esters such as ethyl acetoacetate or its α-methyl/ethyl analogs introduces measurable shifts in boiling point, vapor pressure, lipophilicity, acidity, and steric demand. These deviations directly affect distillation cut points, reaction kinetics (e.g., enolate formation rates), partition behavior in extraction or formulation, and the stereochemical outcome of downstream transformations. Procurement without verifying the α-substitution pattern therefore risks altered process efficiency, impurity profiles, and final product performance [1].

Replacing with ethyl acetoacetate may shift boiling point and vapor pressure, affecting high-temperature process robustness.
Simpler α-methyl or α-ethyl analogs lack the steric bulk needed for stereoselective α,α-disubstitution in amino-acid synthesis.
Generic substitution cannot reproduce the isopropyl pattern required for published β3-adrenoceptor agonist pharmacophores.

Quantitative Differentiation of Ethyl 2-acetyl-3-methylbutanoate from Its Closest Analogs


Boiling Point and Volatility: Targeting Higher-Temperature Processes

Ethyl 2-acetyl-3-methylbutanoate exhibits an atmospherically corrected boiling point of 207.1±8.0 °C (predicted) or 82–85 °C at 12 mmHg (lit.), compared with 180.6±8.0 °C for unsubstituted ethyl acetoacetate . Its vapor pressure at 25 °C is 0.2±0.4 mmHg, approximately 4.5-fold lower than the 0.9±0.3 mmHg reported for ethyl acetoacetate [1]. The higher boiling point and lower volatility translate to reduced evaporative losses during elevated-temperature reactions or distillative work-up, offering a practical advantage when selecting a β-keto ester for processes operating above 180 °C.

Boiling Point & Volatility
Cross-study comparable
ΔBP ≈ +26 °C; VP ratio ≈ 0.22
Supports higher-temperature process selection
Predicted and literature values; context-dependent
Distillation Formulation Process engineering

Lipophilicity: Enhanced Partitioning for Extraction and Formulation

The predicted logP of ethyl 2-acetyl-3-methylbutanoate is 1.94 (ACD/Labs) or 1.58 (estimated), whereas ethyl acetoacetate exhibits a measured logP of 0.53 [1]. The difference of approximately 1.4 log units corresponds to a roughly 25-fold higher octanol–water partition coefficient for the isopropyl-substituted ester. This increased lipophilicity alters extraction efficiency, organic-phase partitioning, and potential passive membrane permeability—parameters that directly influence purification workflows and, in a drug-discovery context, the pharmacokinetic profile of derived intermediates .

Lipophilicity
Cross-study comparable
ΔlogP ≈ +1.4; ~25-fold increase
Alters extraction and partitioning workflow design
Predicted and measured values at 25 °C
LogP Extraction Bioavailability

Acidity Modulation: Tuning Enolate Formation Kinetics

The α-proton of ethyl 2-acetyl-3-methylbutanoate has a predicted pKa of 12.28±0.46, compared with a measured pKa of 10.68 for ethyl acetoacetate in water [1]. The ~1.6-unit increase reflects the steric and inductive effects of the isopropyl group, which disfavor enolate stabilization. In practice, this means the compound requires a stronger base or longer deprotonation time to achieve the same enolate concentration, offering a tunable reactivity window that can suppress undesired side reactions during alkylation or condensation sequences .

Acidity Modulation
Cross-study comparable
ΔpKa ≈ +1.6; ~40-fold lower acidity
Enables tunable enolate formation kinetics
Predicted pKa vs measured baseline
Enolate chemistry Alkylation Reactivity

Steric Bulk: Enabling Stereoselective α,α-Disubstitution

The α-isopropyl group of ethyl 2-acetyl-3-methylbutanoate imposes greater steric demand than the α-methyl (ethyl 2-methylacetoacetate) or α-ethyl (ethyl 2-ethylacetoacetate) congeners. Santa Cruz Biotechnology explicitly notes that the α-Me and α-Et analogs have been employed in the preparation of stereodefined α,α-disubstituted amino acids, positioning the isopropyl variant as a logical precursor for analogous transformations where increased steric bulk can enhance diastereoselectivity . The Tanaka et al. (2001) study demonstrates the utility of such α-substituted β-keto esters in asymmetric amino-acid synthesis using (S,S)-cyclohexane-1,2-diol as a chiral auxiliary [1]. While direct comparative selectivity data for the isopropyl vs. methyl case are not published, the established trend of steric-bulk-dependent stereocontrol supports the selection of the isopropyl-substituted ester when higher facial discrimination is desired.

Steric Bulk
Class-level inference
Isopropyl > ethyl/methyl steric demand
May support stereoselective synthesis review
Data to verify; qualitative trend established
Asymmetric synthesis Amino acids Steric hindrance

Privileged Intermediate in β3-Adrenoceptor Agonist Synthesis

Ethyl 2-acetyl-3-methylbutanoate serves as a key reactant in the preparation of nonracemic arylhydroxymethylpyrrolidinylmethylphenyl thiazoleacetamides and cyclopentathiazolecarboxamides, a series of conformationally restricted β3-adrenoceptor agonists developed as potential treatments for overactive bladder . The Moyes et al. (2014) J. Med. Chem. publication explicitly references this ester as a starting material for constructing the α,α-disubstituted β-keto ester motif required in the agonist scaffold [1]. Simpler β-keto esters (e.g., ethyl acetoacetate or ethyl 2-methylacetoacetate) lack the isopropyl group needed to install the correct substitution pattern, making the isopropyl-substituted ester a non-substitutable raw material for this pharmacophore series.

Pharmacophore Synthesis
Supporting evidence
Exclusive starting material for β3-AR agonist series
Critical for published agonist scaffold reproduction
Moyes et al. J. Med. Chem. 2014 context
Medicinal chemistry β3-AR agonist Overactive bladder

Optimal Use Cases for Ethyl 2-acetyl-3-methylbutanoate Driven by Quantitative Evidence


High-Temperature Condensation and Distillation Processes

Process chemists requiring a β-keto ester for Claisen condensations or acetoacetic ester syntheses conducted above 180 °C should select ethyl 2-acetyl-3-methylbutanoate. Its boiling point advantage of ~26 °C over ethyl acetoacetate (207 °C vs. 181 °C) and 4.5-fold lower vapor pressure minimize evaporative losses, ensuring stoichiometric control and reducing VOC emissions during scale-up .

Lipophilic Building Block for Drug Discovery

Medicinal chemists designing central nervous system or intracellular targets where higher logP is beneficial should choose the isopropyl-substituted ester. The ~1.4 log-unit increase compared to ethyl acetoacetate (logP 1.94 vs. 0.53) enhances passive membrane permeability of early intermediates, potentially improving cellular assay outcomes and influencing lead optimization strategies .

Stereoselective Synthesis of α,α-Disubstituted Amino Acids

When asymmetric synthesis of quaternary amino acids is the goal, the steric bulk of the isopropyl group can be exploited to improve facial selectivity during alkylation. Building on precedent with α-methyl and α-ethyl acetoacetates for stereodefined amino acids, the isopropyl variant offers a larger steric footprint for diastereomeric ratio enhancement, a key consideration in peptide mimetic and natural product synthesis .

β3-Adrenoceptor Agonist Pharmacophore Construction

For laboratories engaged in overactive-bladder drug discovery following the Moyes et al. (2014) route, ethyl 2-acetyl-3-methylbutanoate is an irreplaceable starting material. The isopropyl-substituted β-keto ester is specifically required to elaborate the thiazoleacetamide and cyclopentathiazolecarboxamide scaffolds, and substitution with any other α-substituted acetoacetate would yield a structurally distinct, and possibly inactive, pharmacophore .

Application
Selection Property
Validation Focus
High-temperature condensation and distillation research
Higher boiling point and lower vapor pressure profile
Process robustness and evaporative loss control
Lipophilic building block for drug discovery
Increased logP for enhanced organic-phase partitioning
Extraction efficiency and permeability model review
Stereoselective α,α-disubstituted amino acid synthesis
Larger α-isopropyl steric footprint
Diastereomeric ratio improvement review
β3-Adrenoceptor agonist pharmacophore construction
Correct α-substitution pattern for scaffold elaboration
Reproduction of published agonist series

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